N-[2-(aminomethyl)phenyl]benzenemethanamine
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Overview
Description
N-[2-(aminomethyl)phenyl]benzenemethanamine is an organic compound with the molecular formula C14H16N2. It is a derivative of benzenemethanamine, featuring an aminomethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)phenyl]benzenemethanamine typically involves the reaction of benzenemethanamine with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced to the phenyl ring. The reaction conditions usually involve:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Benzenemethanamine, formaldehyde, and ammonia
Reaction Vessel: Stainless steel reactors
Purification: Distillation and recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)phenyl]benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
N-[2-(aminomethyl)phenyl]benzenemethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)phenyl]benzenemethanamine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist to specific receptors, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine: Lacks the aminomethyl group, making it less versatile in reactions.
N-phenylbenzenemethanamine: Similar structure but without the aminomethyl group, leading to different reactivity.
Benzylamine: A simpler structure with only one phenyl ring, used in different applications.
Uniqueness
N-[2-(aminomethyl)phenyl]benzenemethanamine is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
20877-82-1 |
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Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(aminomethyl)-N-benzylaniline |
InChI |
InChI=1S/C14H16N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChI Key |
AZRBAHRGYUSOJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2CN |
Origin of Product |
United States |
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